![molecular formula C12H20N4O3S B2633211 N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)吗啉-4-磺酰胺 CAS No. 2034589-81-4](/img/structure/B2633211.png)

N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)吗啉-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

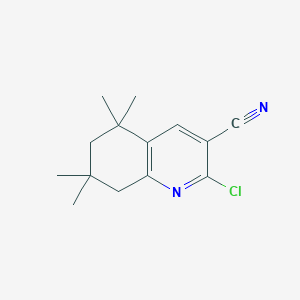

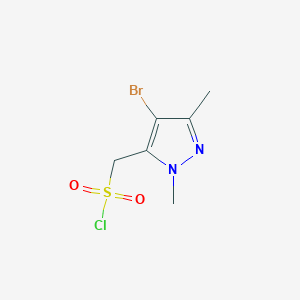

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic system consisting of a pyrazole ring fused with a pyridine ring . This structure is part of a larger class of compounds known as azoles, which are heterocyclic compounds containing one or more nitrogen atoms in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[1,5-a]pyridine ring and the morpholine ring would contribute to its three-dimensional structure. The morpholine ring, being a heterocycle containing both nitrogen and oxygen, could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[1,5-a]pyridine ring could undergo various reactions such as substitution, addition, or ring-opening reactions . The morpholine ring could also participate in reactions, especially at the nitrogen atom .科学研究应用

磺胺杂交物的生物活性

磺胺类化合物,包括 N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)吗啉-4-磺酰胺之类的化合物,以其多样的药理活性而闻名。这些活性范围从抗菌和抗碳酸酐酶到抗肿瘤和抗神经性疼痛。具有可变 R 和 R' 部分的磺酰胺杂交物在各种生物应用中显示出有希望的结果 (Ghomashi 等人,2022)。

杂环化合物的合成

N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)吗啉-4-磺酰胺,作为更广泛的杂环化合物类别的一部分,参与了各种衍生物的合成。这些衍生物在药物化学中具有重要的应用,特别是在新型治疗剂的开发中 (何和孙,2013)。

除草剂应用

在农业中,磺胺类化合物(如所讨论的化合物)已显示出优异的除草活性。它们以低施用量有效控制广泛的植被,展示了它们在农业实践中的潜力 (莫兰,2003)。

抗疟疾和抗菌特性

研究发现,N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)吗啉-4-磺酰胺的衍生物表现出有效的体外抗疟疾和抗菌活性。这突出了其作为开发对抗传染病的新药剂的基础的潜力 (Unnissa 等人,2015)。

磷酸肌醇 3-激酶 (PI3K) 抑制

一些 N-杂环化合物,包括磺酰胺衍生物,已显示出对磷酸肌醇 3-激酶 (PI3K)(一种与各种癌症有关的关键酶)的有效抑制活性。磺酰胺官能团对于这种抑制活性至关重要,表明该化合物与癌症研究的相关性 (Xia 等人,2020)。

新型 N-杂芳基脒的合成

该化合物还用于合成新型 N-杂芳基脒,证明了其在创建具有各种药物化学领域潜在应用的新化学实体方面的效用 (Efimov 等人,2016)。

抗菌特性

磺酰胺类化合物,包括该化合物,因其抗菌特性而受到探索。已显示合成含有磺酰胺部分的新型杂环化合物会导致具有显着抗菌活性的物质 (Azab 等人,2013)。

安全和危害

作用机制

Target of Action

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound that has been synthesized for use in medicinal chemistry

Mode of Action

It is known that the compound is part of a class of nitrogen-containing heterocycles, which are structural elements of many biologically active compounds .

Biochemical Pathways

The compound is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class, which has been used as a scaffold in drug research .

Result of Action

Similar compounds have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .

属性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c17-20(18,15-5-7-19-8-6-15)14-10-11-9-13-16-4-2-1-3-12(11)16/h9,14H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEWFUIZVJXFCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNS(=O)(=O)N3CCOCC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2633133.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633136.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2633143.png)

![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)

![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)